Cas no 653593-69-2 (Benzoic acid,4-[[4-[[(1,1-dimethylethoxy)carbonyl]amino]-1-piperidinyl]methyl]-, methylester)
![Benzoic acid,4-[[4-[[(1,1-dimethylethoxy)carbonyl]amino]-1-piperidinyl]methyl]-, methylester structure](https://ja.kuujia.com/scimg/cas/653593-69-2x500.png)
Benzoic acid,4-[[4-[[(1,1-dimethylethoxy)carbonyl]amino]-1-piperidinyl]methyl]-, methylester 化学的及び物理的性質
名前と識別子
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- Benzoic acid,4-[[4-[[(1,1-dimethylethoxy)carbonyl]amino]-1-piperidinyl]methyl]-, methylester
- Methyl 4-[4-(tert-butoxycarbonylamino)piperidin-1-yl]methylbenzoate
- Benzoic acid, 4-[[4-[[(1,1-dimethylethoxy)carbonyl]amino]-1-piperidinyl]methyl]-, methyl ester
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- インチ: 1S/C19H28N2O4/c1-19(2,3)25-18(23)20-16-9-11-21(12-10-16)13-14-5-7-15(8-6-14)17(22)24-4/h5-8,16H,9-13H2,1-4H3,(H,20,23)
- InChIKey: CAWRDHULBWMRPM-UHFFFAOYSA-N
- SMILES: C(OC)(=O)C1=CC=C(CN2CCC(NC(OC(C)(C)C)=O)CC2)C=C1
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 6
- 重原子数量: 25
- 回転可能化学結合数: 8
Benzoic acid,4-[[4-[[(1,1-dimethylethoxy)carbonyl]amino]-1-piperidinyl]methyl]-, methylester Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Fluorochem | 064078-1g |
Methyl 4-[4-(tert-butoxycarbonylamino)piperidin-1-yl]methylbenzoate |
653593-69-2 | 95% | 1g |
£330.00 | 2022-03-01 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1696615-1g |
Methyl 4-((4-((tert-butoxycarbonyl)amino)piperidin-1-yl)methyl)benzoate |
653593-69-2 | 98% | 1g |
¥5032.00 | 2024-05-05 | |
Chemenu | CM523512-1g |
Methyl 4-((4-((tert-butoxycarbonyl)amino)piperidin-1-yl)methyl)benzoate |
653593-69-2 | 97% | 1g |
$370 | 2022-08-31 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1696615-250mg |
Methyl 4-((4-((tert-butoxycarbonyl)amino)piperidin-1-yl)methyl)benzoate |
653593-69-2 | 98% | 250mg |
¥2165.00 | 2024-05-05 |
Benzoic acid,4-[[4-[[(1,1-dimethylethoxy)carbonyl]amino]-1-piperidinyl]methyl]-, methylester 関連文献
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Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
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2. Caper tea
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
-
Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935
-
Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144
-
Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
-
Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
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Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
Benzoic acid,4-[[4-[[(1,1-dimethylethoxy)carbonyl]amino]-1-piperidinyl]methyl]-, methylesterに関する追加情報
Benzoic acid,4-[[4-[[(1,1-dimethylethoxy)carbonyl]amino]-1-piperidinyl]methyl]-, methylester and CAS No. 653593-69-2: A Comprehensive Overview
Benzoic acid,4-[[4-[[(1,1-dimethylethoxy)carbonyl]amino]-1-piperidinyl]methyl]-, methylester, identified by the Chemical Abstracts Service Number (CAS No.) 653593-69-2, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This compound belongs to a class of molecules that exhibit a unique combination of structural features and biological activities, making it a valuable subject of study for researchers exploring novel therapeutic agents.
The molecular structure of Benzoic acid,4-[[4-[[(1,1-dimethylethoxy)carbonyl]amino]-1-piperidinyl]methyl]-, methylester is characterized by a benzoyl group linked to a piperidine ring through an amine-substituted methyl group. The presence of a carbobenzyloxy (Cbz) group at the amine position further enhances its reactivity and potential utility in synthetic chemistry. This structural motif is reminiscent of many biologically active compounds that have been investigated for their pharmacological properties.
In recent years, there has been growing interest in the development of small-molecule inhibitors that target specific enzymes or receptors involved in disease pathways. The< strong>4-[[(1,1-dimethylethoxy)carbonyl]amino]-1-piperidinyl moiety in this compound suggests potential interactions with proteins that are rich in basic amino acids, such as lysine or arginine residues. Such interactions are crucial for the development of drugs that modulate enzyme activity or receptor binding.
One of the most compelling aspects of Benzoic acid,4-[[4-[[(1,1-dimethylethoxy)carbonyl]amino]-1-piperidinyl]methyl]-, methylester is its versatility as a building block in medicinal chemistry. The Cbz group can be readily removed under mild acidic conditions, allowing for further functionalization of the molecule. This feature makes it an attractive intermediate for the synthesis of more complex derivatives with tailored biological activities.
Recent studies have highlighted the importance of piperidine derivatives in drug discovery. Piperidine rings are commonly found in approved drugs due to their ability to enhance oral bioavailability and improve metabolic stability. The incorporation of a piperidine scaffold into pharmacophores has led to the development of several drugs with diverse therapeutic effects, including antiviral, antipsychotic, and anti-inflammatory agents.
The< strong>methylester functionality in the name indicates that one of the carboxylic acid groups has been esterified with methanol. Esterification is a common strategy used to improve solubility and stability of compounds during storage and transportation. Additionally, esters can be hydrolyzed back to their corresponding carboxylic acids under appropriate conditions, providing another layer of synthetic flexibility.
In the context of contemporary pharmaceutical research, compounds like Benzoic acid,4-[[4-[[(1,1-dimethylethoxy)carbonyl]amino]-1-piperidinyl]methyl]-, methylester are being explored for their potential as kinase inhibitors. Kinases are enzymes that play a critical role in cell signaling pathways and are often implicated in various diseases, including cancer. By inhibiting specific kinases, it may be possible to disrupt aberrant signaling networks and restore normal cellular function.
The< strong>CAS No. 653593-69-2 associated with this compound provides a unique identifier that facilitates its recognition and retrieval in scientific literature and databases. This standardized numbering system is essential for ensuring accurate communication among researchers and regulatory agencies worldwide.
The synthesis of< strong>Benzoic acid,4-[[4-[[(1,1-dimethylethoxy)carbonyl]amino]-1-piperidinyl]methyl]-, methylester involves multiple steps that showcase the ingenuity of organic chemists in designing efficient synthetic routes. Key steps include nucleophilic substitution reactions to introduce the piperidine moiety and protection-deprotection strategies to handle the reactive amine group. These synthetic methodologies highlight the importance of careful planning and optimization in drug development processes.
The biological activity of this compound has not yet been fully characterized; however, preliminary studies suggest that it may exhibit inhibitory effects on certain enzymes or receptors. Further investigation is needed to elucidate its mechanism of action and assess its potential therapeutic applications. In vitro assays and animal models will be crucial in evaluating its efficacy and safety profiles.
The< strong>piperidine ring, along with its substituents, contributes to the overall physicochemical properties of this molecule. Piperidine derivatives often exhibit favorable pharmacokinetic profiles due to their ability to interact with lipid bilayers and traverse cell membranes efficiently. This property is particularly important for oral drugs that need to reach their target sites within the body.
In conclusion,< strong>Benzoic acid,4-[[4-[[(1,1-dimethylethoxy)carbonyl]amino]-1-piperidinyl]methyl]-, methylester (CAS No.< strong>653593-69-2) represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features and potential biological activities make it an intriguing molecule for developing new therapeutic agents. As research continues to uncover new insights into disease mechanisms and drug action,< strong>this compound holds great promise as a valuable tool in the fight against human disease.
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